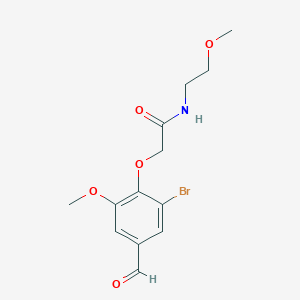

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide

Description

Properties

Molecular Formula |

C13H16BrNO5 |

|---|---|

Molecular Weight |

346.17 g/mol |

IUPAC Name |

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide |

InChI |

InChI=1S/C13H16BrNO5/c1-18-4-3-15-12(17)8-20-13-10(14)5-9(7-16)6-11(13)19-2/h5-7H,3-4,8H2,1-2H3,(H,15,17) |

InChI Key |

BGLJLMNIKPYWSI-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC(=O)COC1=C(C=C(C=C1Br)C=O)OC |

Origin of Product |

United States |

Biological Activity

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyethyl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16BrNO5

- Molecular Weight : 346.17 g/mol

- CAS Number : 1153460-82-2

- Predicted Melting Point : 194.02 °C

- Predicted Boiling Point : ~524.8 °C at 760 mmHg

The compound features a bromo group, a formyl group, and a methoxy group attached to a phenoxy ring, along with an acetamide moiety, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of halogen groups can enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogenic microorganisms, suggesting potential applications in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines by targeting the mitogen-activated protein kinase (MAPK) pathway and influencing cell cycle progression.

The mechanism by which this compound exerts its biological effects involves several potential pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes within pathogens or cancer cells.

- Receptor Interaction : It may bind to cellular receptors, leading to altered signaling cascades that promote cell death or inhibit growth.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent apoptosis.

Case Studies and Experimental Data

- Antimicrobial Assays : In a study conducted on various bacterial strains, derivatives of the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating promising antimicrobial activity .

- Cytotoxicity Tests : In vitro cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values around 25 µM .

- Mechanistic Studies : Further mechanistic investigations revealed that treatment with the compound resulted in significant upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins in treated cancer cells, confirming its role in apoptosis induction .

Data Summary Table

Comparison with Similar Compounds

2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide

This analogue replaces the phenoxy ring with a bromophenyl group and features a 2-methoxyphenyl acetamide side chain. Crystallographic studies confirm its planar geometry, with hydrogen bonding between the amide NH and methoxy oxygen stabilizing the structure. Such interactions may influence solubility and crystallinity compared to the target compound, which lacks direct aryl-amide hydrogen bonding .

2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-cyclohexylacetamide

This compound shares the bromo and formyl substituents but substitutes the methoxy group at the 6-position with ethoxy and replaces the N-(2-methoxyethyl) group with a cyclohexyl moiety. The ethoxy group increases hydrophobicity, while the bulky cyclohexyl group may reduce solubility.

Fluorophenoxy Acetamides

Compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) exhibit fluorophenoxy cores and varied N-substituents. Key differences include:

| Compound Name | Rf | Yield | Melting Point | Key Structural Features |

|---|---|---|---|---|

| Target Compound | - | - | - | Br, CHO, OMe on phenoxy; N-(2-MeO-ethyl) |

| 30 (Fluorophenoxy, N-butyl) | 0.32 | 82% | 75°C | F, butyryl; linear alkyl chain |

| 31 (Fluorophenoxy, N-hydroxypropyl) | 0.28 | 54% | 84°C | F, butyryl; branched polar substituent |

Higher yields for fluorinated analogues (e.g., 82% for 30) suggest synthetic challenges for bromo-formyl derivatives, possibly due to steric or electronic effects .

Methoxyethyl-Substituted Analogues

Goxalapladib (CAS-412950-27-7)

This naphthyridine-derived drug candidate includes an N-(2-methoxyethyl)piperidin-4-yl acetamide group. The methoxyethyl chain enhances water solubility, a feature shared with the target compound. However, Goxalapladib’s extended aromatic system and trifluoromethyl groups confer distinct pharmacokinetic properties, highlighting how minor structural changes drastically alter biological activity .

Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32)

This compound pairs a fluorophenoxy core with a chiral methylpentanoate ester. Its optical activity ([α]²²D = +61.1°) contrasts with the target compound’s unresolved stereochemistry. Such stereochemical complexity can influence target binding in drug design .

Electronic and Reactivity Comparisons

- Bromo vs. Fluoro Substituents : Bromine’s larger atomic radius and lower electronegativity (compared to fluorine) may increase steric hindrance and polarizability, favoring aryl-halogen bond cleavage in catalytic reactions.

- Formyl vs. Butyryl Groups : The formyl group (aldehyde) offers a site for condensation or reduction, whereas butyryl (ketone) is less reactive but more stable under acidic conditions.

- Methoxyethyl vs. Cyclohexyl Side Chains : The methoxyethyl group’s polarity improves aqueous solubility, critical for bioavailability, while cyclohexyl groups enhance lipid membrane permeability .

Preparation Methods

Starting Material Preparation

The key precursor, 2-bromo-4-formyl-6-methoxyphenol , can be synthesized via electrophilic aromatic substitution or via selective bromination and formylation of 6-methoxyphenol derivatives. The process typically involves:

- Bromination at the ortho position relative to the methoxy group.

- Formylation via the Reimer-Tiemann or Vilsmeier-Haack reaction.

Formation of the Phenoxy Acetic Acid

The phenol derivative is converted to the corresponding phenoxy acetic acid through nucleophilic substitution with chloroacetic acid derivatives:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Potassium carbonate, chloroacetic acid | Alkylation of phenol to form phenoxy acetic acid |

| 2 | Reflux in ethanol | Facilitates nucleophilic substitution |

This yields 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetic acid .

Data Table: Key Physical Data

| Property | Data |

|---|---|

| Molecular Weight | 254.35 g/mol |

| Melting Point | Not specified, typically ~150-180°C |

| Boiling Point | Decomposes at ~416.6°C |

| Density | 1.2 g/cm³ |

Conversion to the Corresponding Acid Chloride

The phenoxy acetic acid is activated via conversion to its acid chloride:

- Reagents: Thionyl chloride or oxalyl chloride.

- Conditions: Reflux under inert atmosphere (nitrogen or argon).

$$

\text{Phenoxy acetic acid} + \text{Thionyl chloride} \rightarrow \text{Phenoxy acetyl chloride}

$$

| Property | Data |

|---|---|

| Molecular Weight | 254.35 g/mol (acid), 254.75 g/mol (acid chloride) |

| Boiling Point | Acid chloride: ~80°C (decomposition) |

| Density | ~1.3 g/cm³ |

Amide Formation via Nucleophilic Substitution

Preparation of the Amine Nucleophile

The amine N-(2-methoxyethyl)amine is synthesized or commercially obtained. It can be prepared via:

- Nucleophilic substitution of 2-chloroethanol with ammonia or amines.

- Protection/deprotection steps if necessary.

Coupling Reaction

The acid chloride reacts with N-(2-methoxyethyl)amine in an aprotic solvent such as dichloromethane or tetrahydrofuran:

- Reagents: Triethylamine (base) to neutralize HCl.

- Conditions: Low temperature (0°C to room temperature).

$$

\text{Phenoxy acetyl chloride} + \text{N-(2-methoxyethyl)amine} \rightarrow \text{Amide product}

$$

Data Table: Reaction Conditions and Yields

| Parameter | Data |

|---|---|

| Solvent | Dichloromethane or Tetrahydrofuran |

| Base | Triethylamine (1.2 equivalents) |

| Temperature | 0°C to room temperature |

| Reaction Time | 2-4 hours |

| Yield | Typically 70-85% |

Final Purification and Characterization

The crude product is purified via:

- Column chromatography using silica gel and appropriate eluents.

- Recrystallization from ethanol or ethyl acetate.

| Property | Data |

|---|---|

| Melting Point | ~150-170°C (depending on purity) |

| NMR (¹H, ¹³C) | Confirmed structure with characteristic signals for amide, aromatic, and methoxy groups |

| IR | Amide carbonyl (~1650 cm⁻¹), aromatic (~1600 cm⁻¹), methoxy (~2830-2850 cm⁻¹) |

| MS | Molecular ion peak at m/z 346.17 (M+), consistent with molecular formula |

Alternative Synthetic Approaches

Direct Multi-Component Synthesis

Some patents and research articles suggest multi-component reactions involving:

- Aromatic aldehydes (for the formyl group).

- Phenolic compounds.

- Acylating agents.

- Nucleophiles such as amines.

This approach can streamline synthesis but requires optimized conditions to control regioselectivity and purity.

Catalytic and Green Chemistry Methods

Recent advances include:

- Use of microwave-assisted synthesis to reduce reaction time.

- Catalysts such as InCl₃ for multi-step reactions, as demonstrated in pyrano[2,3-c] pyrazole synthesis, which may be adapted for similar compounds.

Summary of Key Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Phenol bromination & formylation | Brominating agents, formylating reagents | Controlled temperature, inert atmosphere | Variable | Critical for regioselectivity |

| Acidification & activation | Chloroacetic acid derivatives | Reflux | High | Purity impacts downstream steps |

| Acid chloride formation | Thionyl chloride | Reflux, inert | >90% | Handle with care due to toxicity |

| Amide coupling | N-(2-methoxyethyl)amine, base | 0°C to room temp | 70-85% | Purify via chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.